molecular formula C15H10N2O2 B1204233 2-Diazo-1,3-diphenyl-1,3-propanedione CAS No. 2085-31-6

2-Diazo-1,3-diphenyl-1,3-propanedione

Cat. No.: B1204233
CAS No.: 2085-31-6
M. Wt: 250.25 g/mol
InChI Key: OOHAJTLMZFITEZ-UHFFFAOYSA-N
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Description

Overview of Diazo Compounds in Organic Chemistry

Diazo compounds, characterized by the presence of a terminal diazo group (–N$$2$$), occupy a pivotal role in synthetic organic chemistry due to their diverse reactivity and utility in constructing complex molecular architectures. These compounds are classified by their general formula R$$1$$R$$2$$C=N$$2$$, where the α-carbon is bonded to two nitrogen atoms. Among diazo compounds, α-diazo-β-diketones such as 2-diazo-1,3-diphenyl-1,3-propanedione (DBDM) are particularly notable for their enhanced stability, attributed to electron delocalization across the conjugated carbonyl groups. This stabilization allows DBDM to serve as a robust precursor for carbene intermediates, which participate in cyclopropanation, C–H insertion, and Wolff rearrangement reactions.

Table 1: Key Properties of Representative Diazo Compounds

Compound Structure Stability Key Reactivity
Diazomethane (CH$$2$$N$$2$$) CH$$2$$=N$$2$$ Low Methylation, cycloaddition
Ethyl diazoacetate N$$_2$$CHCOOEt Moderate Cyclopropanation
DBDM PhC(=O)C(N$$_2$$)C(=O)Ph High Wolff rearrangement

Historical Discovery and Nomenclature

The discovery of diazo compounds traces back to Peter Griess’s work in 1858 on aromatic diazonium salts. However, the synthesis of neutral diazoalkanes, including DBDM, emerged later through advancements in hydrazone oxidation and diazo transfer methodologies. The systematic naming of DBDM follows IUPAC guidelines, identifying it as 2-diazo-1,3-diphenylpropane-1,3-dione (CAS: 2085-31-6). Its structure features two benzoyl groups flanking a diazo-substituted central carbon, as depicted in its SMILES notation: O=C(C(N$$_2$$)C(=O)C$$_1$$=CC=CC=C$$_1$$)C$$_2$$=CC=CC=C$$_2.

Significance of this compound in Research

DBDM’s stability and reactivity have made it a cornerstone in photochemical and synthetic studies. For instance, laser flash photolysis of DBDM generates benzoylketene via Wolff rearrangement, a transient intermediate employed in DNA cleavage and cross-linking applications. Additionally, its long-lived triplet state (microsecond timescale) provides a unique platform for investigating carbene and ketene dynamics. In organic synthesis, DBDM serves as a model substrate for exploring stereoselective C–H functionalization and cycloaddition reactions.

Scope and Objectives of the Review

This review focuses on elucidating the synthetic pathways, mechanistic insights, and applications of DBDM in contemporary chemistry. Emphasis is placed on its role in Wolff rearrangements, photochemical transformations, and biochemical probing. By integrating experimental and theoretical findings, this article aims to underscore DBDM’s versatility while identifying future research directions in diazo chemistry.

Properties

CAS No.

2085-31-6

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

2-diazo-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C15H10N2O2/c16-17-13(14(18)11-7-3-1-4-8-11)15(19)12-9-5-2-6-10-12/h1-10H

InChI Key

OOHAJTLMZFITEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=[N+]=[N-])C(=O)C2=CC=CC=C2

Synonyms

DBDM cpd
dibenzoyldiazomethane

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

2-Diazo-1,3-diphenyl-1,3-propanedione is primarily used as a precursor in synthetic organic chemistry. Its diazo group allows for various reactions such as:

  • Wolff Rearrangement : This reaction involves the rearrangement of diazo compounds to form ketenes, which can further react to produce cyclic compounds or other functional groups .
  • Cyclopropanation : The compound can be used to generate cyclopropane derivatives through the addition of carbenes to alkenes. This is particularly useful in the synthesis of complex molecules in pharmaceuticals .
  • Hydrogen Abstraction : It can participate in reactions where hydrogen atoms are abstracted, leading to the formation of radicals that can initiate further reactions .

Medicinal Applications

Research indicates that this compound exhibits potential antitumor properties. It has been shown to inhibit tumorigenesis in animal models, particularly against mammary tumors and certain types of leukemias .

Case Study: Antitumor Activity

A study demonstrated that administration of 1,3-diphenyl-1,3-propanedione (a component of the compound) significantly reduced tumor incidence in mice models. The mechanism appears to involve modulation of cellular pathways related to proliferation and apoptosis .

Material Science Applications

In material science, this compound is utilized for:

  • Heat Stabilizers : Its ability to stabilize materials under heat makes it valuable in polymer chemistry.
  • Synthesis of Advanced Materials : The compound's reactivity allows it to be used in creating novel materials with specific properties for applications in electronics and photonics .

Data Tables

Reaction TypeDescription
Wolff RearrangementForms ketenes from diazo compounds
CyclopropanationGenerates cyclopropane derivatives
Hydrogen AbstractionProduces radicals for further chemical transformations

Comparison with Similar Compounds

Structural and Physical Properties

Compound Structure Melting Point (°C) Solubility CAS RN
1,3-Diphenyl-1,3-propanedione C₆H₅COCH₂COC₆H₅ 75–79 Ether, chloroform, NaOH (aq.) 120-46-7
2,4-Pentanedione (Acetylacetone) CH₃COCH₂COCH₃ -23 Miscible in organic solvents 123-54-6
1-Phenyl-1,3-butanedione C₆H₅COCH₂COCH₃ Not reported Organic solvents 93-91-4

Key Differences :

  • Substituents : DBM has aromatic phenyl groups, while acetylacetone and 1-phenyl-1,3-butanedione feature alkyl substituents. This difference enhances DBM’s UV stability and π-π stacking interactions in metal complexes .
  • Tautomerism: DBM’s enol form is stabilized by resonance with phenyl rings, whereas acetylacetone’s enol form is more acidic due to weaker resonance stabilization .

Reactivity in Chemical Reactions

Electrolytic Reductive Coupling
Compound Reaction Conditions Products Formed Reference
1,3-Diphenyl-1,3-propanedione pH 4.2 buffer, −1.15 V Cyclized products (6a, tricyclotrioxanonane 3a)
Halogen-substituted derivatives (e.g., Cl, Br) Similar conditions Open-chain pinacols (2b-d)
Methyl/methoxy derivatives Acidic media Hexadienediones via dehydration

Insights :

  • DBM’s bulky phenyl groups sterically hinder open-chain dimerization, favoring cyclized products. Smaller substituents (e.g., Cl, CH₃) allow linear coupling .
Organocatalytic Michael Reactions
  • 1,3-Diphenyl-1,3-propanedione: Requires harsher conditions (e.g., thiourea catalysts in diethyl ether) for Michael additions due to lower enolization tendency compared to 2,4-pentanedione. Achieves up to 95% enantiomeric excess (ee) .
  • 2,4-Pentanedione: More reactive under mild conditions due to higher enol content and smaller substituents .

Metal Complexation Behavior

Compound Metal Complex Example Geometry Reference
1,3-Diphenyl-1,3-propanedione Mn(dbm)₂(py)₂ Tetragonally distorted
2,4-Pentanedione [Fe(acac)₃] Octahedral N/A

Key Differences :

  • DBM’s phenyl groups induce steric strain, leading to distorted geometries in complexes. Acetylacetone (acac) forms more symmetric octahedral complexes .

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves the base-catalyzed Claisen-Schmidt condensation, where calcium oxide deprotonates acetophenone to form an enolate. This enolate attacks methyl benzoate, leading to the elimination of methanol and the formation of the diketone. Key parameters include:

  • Molar ratios : 1:6–10 acetophenone-to-methyl benzoate.

  • Catalyst loading : 1–2 equivalents of calcium oxide.

  • Temperature : 150–200°C under nitrogen atmosphere.

  • Reaction time : 3–6 hours.

Continuous removal of methanol via distillation drives the reaction to completion, achieving yields up to 89%.

Optimization and Scalability

Table 1 summarizes the impact of stoichiometry and temperature on yield, as reported in the patent:

ExampleAcetophenone (mol)Methyl Benzoate (mol)CaO (mol)Temperature (°C)Time (hours)Yield (%)
216.01.2195–2003.589
316.01.0195–2004.077
416.01.8195–2003.086
816.01.8155–1606.577

Lower temperatures or insufficient catalyst loading reduce efficiency, while excess methyl benzoate (up to 10 mol) marginally improves yields.

The introduction of the diazo group at the central carbon of 1,3-diphenyl-1,3-propanedione remains less explicitly documented in the provided sources. However, diazo compound synthesis generally follows two pathways: diazo transfer reactions or nitrosation-decomposition sequences .

Hypothesized Diazo Transfer Pathway

A plausible route involves treating the diketone with a diazo transfer reagent such as tosyl azide (TsN3\text{TsN}_3) in the presence of a base (e.g., triethylamine). The mechanism proceeds via enolate formation, followed by nucleophilic attack on the azide to install the diazo group.

1,3-Diphenyl-1,3-propanedione+TsN3BaseThis compound+TsNH2\text{1,3-Diphenyl-1,3-propanedione} + \text{TsN}3 \xrightarrow{\text{Base}} \text{this compound} + \text{TsNH}2

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Diazo-1,3-diphenyl-1,3-propanedione with high purity?

  • Methodology : The compound is typically synthesized via diazotization of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) using nitrous acid or its equivalents. Purification involves recrystallization from ethanol or acetone to achieve >98% purity, as noted in reagent-grade specifications . Characterization via melting point analysis (75–79°C) and NMR spectroscopy (¹H/¹³C) is critical to confirm structural integrity.

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodology :

  • Structural Analysis : Use X-ray diffraction (XRD) for crystal structure determination and infrared (IR) spectroscopy to identify carbonyl (C=O) and diazo (N=N) functional groups.
  • Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition temperatures and exothermic behavior, critical for handling safety .

Q. What are the key considerations for ensuring the compound’s stability during storage?

  • Methodology : Store in amber vials at 2–8°C to prevent photolytic degradation, as diazo compounds are light-sensitive. Moisture-free environments (e.g., desiccators) minimize hydrolysis. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are recommended .

Advanced Research Questions

Q. How to design a factorial experiment to optimize the photodecomposition efficiency of this compound?

  • Methodology : Apply a 2³ factorial design to evaluate variables such as light intensity (UV vs. visible), solvent polarity (e.g., acetone vs. hexane), and concentration. Response surface methodology (RSM) can model interactions, while ANOVA identifies significant factors. Orthogonal arrays reduce experimental runs while maintaining statistical rigor .

Q. What computational methods are suitable for modeling the reaction pathways of this diazo compound?

  • Methodology : Density functional theory (DFT) calculations predict transition states and intermediates during thermal or photochemical decomposition. Molecular dynamics (MD) simulations, integrated with AI-driven tools like COMSOL Multiphysics, can simulate surface interactions (e.g., adsorption on indoor surfaces) .

Q. How to resolve contradictions in experimental data regarding its stability under varying conditions?

  • Methodology : Conduct reproducibility studies with controlled variables (e.g., humidity, light exposure). Use inferential statistics (e.g., t-tests) to compare datasets. Cross-validate with alternative techniques (e.g., comparing DSC results with kinetic studies via UV-Vis spectroscopy) .

Q. How can this compound be utilized in the development of advanced materials, such as catalysts or sensors?

  • Methodology : Explore its role as a photoactive precursor for generating carbenes, which can functionalize polymers or metal-organic frameworks (MOFs). For sensor design, evaluate its fluorescence quenching behavior in the presence of specific analytes (e.g., metal ions) using microspectroscopic imaging .

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